molecular formula C7H4F3N3O5S B14423473 4-Nitro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide CAS No. 85572-20-9

4-Nitro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide

Katalognummer: B14423473
CAS-Nummer: 85572-20-9
Molekulargewicht: 299.19 g/mol
InChI-Schlüssel: PIVTYLHUUOGDTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound known for its unique structural features and potential applications in various fields. It contains a nitro group, a nitroso group, and a trifluoromethyl group attached to a benzene ring, along with a sulfonamide functional group. This combination of functional groups imparts distinct chemical properties to the compound, making it of interest in scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 4-Nitro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in the production process .

Analyse Chemischer Reaktionen

4-Nitro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

4-Nitro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce nitro, nitroso, and sulfonamide groups into other molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Nitro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro and nitroso groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Nitro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide include:

Eigenschaften

CAS-Nummer

85572-20-9

Molekularformel

C7H4F3N3O5S

Molekulargewicht

299.19 g/mol

IUPAC-Name

4-nitro-N-nitroso-N-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C7H4F3N3O5S/c8-7(9,10)13(11-14)19(17,18)6-3-1-5(2-4-6)12(15)16/h1-4H

InChI-Schlüssel

PIVTYLHUUOGDTL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N(C(F)(F)F)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.